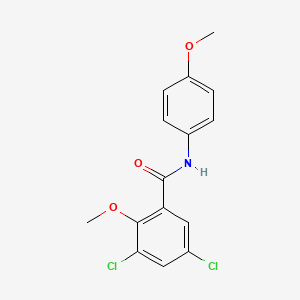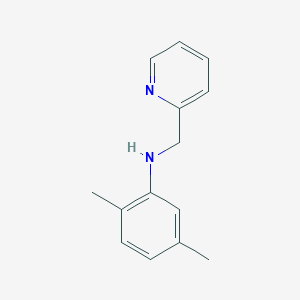
4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one, also known as BMOE, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BMOE is a heterobifunctional crosslinker that is commonly used in the study of protein-protein interactions. Its ability to covalently link two proteins together has made it a valuable tool in the field of biochemistry and has led to numerous applications in scientific research.
作用机制
4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one works by covalently linking two proteins together through the formation of a disulfide bond. The thiol group on one protein reacts with the maleimide group on 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one, while the amine group on the other protein reacts with the NHS ester group on 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one. This results in the formation of a stable covalent bond between the two proteins.
Biochemical and Physiological Effects:
4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one has been shown to have minimal effects on protein structure and function, making it a valuable tool for studying protein-protein interactions. However, it is important to note that 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one can be toxic to cells at high concentrations, and caution should be taken when using it in experiments.
实验室实验的优点和局限性
One of the main advantages of using 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one in lab experiments is its ability to covalently link two proteins together, allowing researchers to study protein-protein interactions in a more controlled manner. Additionally, 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one is relatively easy to use and has minimal effects on protein structure and function. However, one limitation of using 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one is its potential toxicity to cells at high concentrations, which can affect the outcome of experiments.
未来方向
There are numerous future directions for the use of 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one in scientific research. One potential area of research is the development of new crosslinkers with improved properties, such as increased specificity and reduced toxicity. Additionally, 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one could be used in combination with other techniques, such as mass spectrometry, to study protein-protein interactions in greater detail. Finally, 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one could be used to study the role of protein-protein interactions in disease states, such as cancer and neurodegenerative diseases.
合成方法
4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one can be synthesized through a series of chemical reactions starting from commercially available reagents. The synthesis involves the reaction of 4-benzyloxycarbonylpyrrolidin-2-one with 2-morpholin-4-yl-2-oxoethanethiol in the presence of a base catalyst. The resulting product is then treated with benzyl bromide to obtain the final product, 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one.
科学研究应用
4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one has been widely used in scientific research to study protein-protein interactions. It is commonly used to crosslink two proteins together, allowing researchers to identify interacting partners and study the structure and function of protein complexes. 4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one has been used in a variety of research areas, including signal transduction, membrane protein structure, and protein-protein interactions in disease states.
属性
IUPAC Name |
4-benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-16-11-15(10-14-4-2-1-3-5-14)12-19(16)13-17(21)18-6-8-22-9-7-18/h1-5,15H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURMKVUVJSDAPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2CC(CC2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5676568.png)
![2-(1-adamantyl)-5-{[4-(methylamino)-1-piperidinyl]carbonyl}-4-pyrimidinol dihydrochloride](/img/structure/B5676571.png)
![8-fluoro-2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5676578.png)
![N-(2-methoxyphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5676581.png)


![7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5676608.png)
![N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine](/img/structure/B5676617.png)
![4-{[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]methyl}-N-methylbenzamide](/img/structure/B5676624.png)

![(3S*,4S*)-4-(4-morpholinyl)-1-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinol](/img/structure/B5676632.png)
![2-{[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4H-chromen-4-one](/img/structure/B5676644.png)
![1-(2-oxo-2-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5676651.png)